molecular formula C20H24O2 B1596050 Diethylstilbestrol dimethyl ether CAS No. 7773-34-4

Diethylstilbestrol dimethyl ether

Cat. No.: B1596050
CAS No.: 7773-34-4
M. Wt: 296.4 g/mol
InChI Key: VQOAQMIKPYNCMV-UHFFFAOYSA-N
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Description

Diethylstilbestrol dimethyl ether is a chemical compound with the linear formula C20H24O2 . It has a CAS number of 7773-34-4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of dimethyl ether (DME) involves two different catalyst functions in the same reactor: methanol (MeOH) synthesis and dehydration to DME . These functions can be mixed in hybrid pellets, located on separated pellets, or coupled in core@shell-engineered pellets . A one-dimensional mathematical model of a fixed bed reactor was developed for DME synthesis at pilot-scale . The reaction rate, heat, and mass transfer equations were correlated with the effectiveness factor .


Molecular Structure Analysis

The empirical formula of this compound is C20H24O2 . Its molecular weight is 296.40 .


Chemical Reactions Analysis

The synthesis of DME from syngas is an exothermic process . The reaction rate, heat, and mass transfer equations were correlated with the effectiveness factor . The simulation results, including the temperature profile, CO conversion, DME selectivity, and DME yield of the outlet, were validated with experimental data .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 296.40 . It is practically insoluble in water and soluble in alcohol, ether, chloroform, fatty oils, dilute hydroxides, acetone, dioxane, ethyl acetate, methanol, and vegetable oils .

Scientific Research Applications

Alternative Fuels in Diesel Engines

A study by İ. Sezer (2011) investigated the use of dimethyl ether and diethyl ether in diesel engines as alternative fuels. The research demonstrated that both ethers resulted in lower cylinder temperature and pressure, leading to a reduced engine performance compared to diesel fuel. However, the ethers showed improvements in brake power and brake thermal efficiency, along with lower carbon dioxide emissions, highlighting their potential as alternative fuels (Sezer, 2011).

Analytical Chemistry

McGregor et al. (1961) described an analytical procedure for estimating diethylstilbestrol in biological samples, converting it to its dimethyl ether form for gas chromatography analysis. This methodology highlights the role of diethylstilbestrol dimethyl ether in analytical chemistry for precise measurement and detection (McGregor, Ward, Cooper, & Creech, 1961).

Photovoltaic Modelling and Molecular Docking Studies

In 2022, Al-Otaibi and Mary conducted computational studies on diethylstilbestrol and its methyl ether. They explored these compounds' interactions with graphene monolayers, their role in enhancing Raman modes, and their potential as nonlinear active materials and photosensitizers in solar cells. This research underscores the diverse applications of this compound in materials science and renewable energy (Al-Otaibi & Sheena Mary, 2022).

Catalysis in Chemical Reactions

Kecskeméti et al. (2008) examined the adsorption and reaction pathways of dimethyl and diethyl ethers on Mo2C-promoted ZSM-5 catalysts. Their findings revealed that these ethers play a significant role in the catalytic production of various olefins and aromatics, thereby contributing to advancements in catalysis and chemical synthesis (Kecskeméti, Barthos, & Solymosi, 2008).

Nanotechnology Sensor Development

Rad (2015) explored the adsorption of ethers like diethyl ether on Al-doped graphene, using density functional theory calculations. This study highlights the potential of using this compound in the development of highly sensitive sensors for gas molecules, showcasing its relevance in nanotechnology and sensor design (Rad, 2015).

Mechanism of Action

Dimestrol, also known as Synthila or Diethylstilbestrol dimethyl ether, is a synthetic nonsteroidal estrogen of the stilbestrol group . It has been used clinically as a hormonal therapy in cases of delayed female puberty, hypogonadism, menopausal, and postmenopausal symptoms .

Target of Action

Dimestrol’s primary targets are the estrogen receptors located in various cells, including those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play a crucial role in the regulation of various physiological processes, including reproduction, metabolism, bone density, and cell growth .

Mode of Action

Dimestrol, like other estrogens, diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a series of biochemical reactions that lead to the transcription of specific genes and the synthesis of specific proteins . The effect of estrogen binding to their receptors causes downstream increases in the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppresses follicle-stimulating hormone (FSH) from the anterior pituitary .

Biochemical Pathways

The binding of Dimestrol to estrogen receptors triggers a cascade of biochemical reactions that affect various pathways. These include the synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . These proteins play a crucial role in the transport of hormones in the blood and the regulation of their bioavailability .

Pharmacokinetics

It is known that dimestrol has a long duration of action of 6 weeks when given by intramuscular injection . This suggests that Dimestrol may have good bioavailability and a slow rate of metabolism and excretion, allowing it to exert its effects over a prolonged period.

Safety and Hazards

Diethylstilbestrol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Carcinogenicity Category 1A and Reproductive Toxicity Category 1A . It may cause cancer and may damage the unborn child .

Future Directions

The DME/CO2 storage cycle is especially promising for point-to-point transport of renewable hydrogen over long distances . This technology has been neglected so far, as DME has been mostly discussed as a fuel substitute for internal combustion engines while the back transport of CO2 has not been considered in this context .

Biochemical Analysis

Biochemical Properties

Dimestrol interacts with various enzymes, proteins, and other biomolecules. It is known to induce the development of female secondary sexual characteristics . The compound is lipid soluble and readily absorbed from the proximal gastrointestinal tract. It is metabolized via the hepatic microsomal system to dienestrol, and quinone and epoxide intermediates .

Cellular Effects

Dimestrol has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known to increase the risk of aneuploidy via interference with microtubule assembly .

Molecular Mechanism

Dimestrol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It diffuses into target cells and interacts with a protein receptor, the estrogen receptor .

Temporal Effects in Laboratory Settings

The effects of Dimestrol change over time in laboratory settings. The medication has a long duration of action of 6 weeks given by intramuscular injection

Dosage Effects in Animal Models

The effects of Dimestrol vary with different dosages in animal models

Metabolic Pathways

Dimestrol is involved in various metabolic pathways. It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels

Transport and Distribution

Dimestrol is transported and distributed within cells and tissues

Properties

IUPAC Name

1-methoxy-4-[4-(4-methoxyphenyl)hex-3-en-3-yl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOAQMIKPYNCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022494
Record name Diethylstilbestrol dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7773-34-4
Record name 1,1′-(1,2-Diethyl-1,2-ethenediyl)bis[4-methoxybenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7773-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylstilbestrol dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-bis(4-methoxyphenyl)hex-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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